molecular formula C15H15BrN6O4 B11682966 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11682966
M. Wt: 423.22 g/mol
InChI Key: UOINJJMHCWVLBV-REZTVBANSA-N
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Description

8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a purine precursor. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially breaking it down into simpler amines.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential as a therapeutic agent is of significant interest. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may also make it useful in catalysis or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    8-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-ETHOXYETHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar structure but with different substituents, which can affect its reactivity and biological activity.

    8-[(2E)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.

Uniqueness

The uniqueness of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H15BrN6O4

Molecular Weight

423.22 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H15BrN6O4/c1-21-12-11(13(25)19-15(21)26)22(4-5-23)14(18-12)20-17-7-8-6-9(16)2-3-10(8)24/h2-3,6-7,23-24H,4-5H2,1H3,(H,18,20)(H,19,25,26)/b17-7+

InChI Key

UOINJJMHCWVLBV-REZTVBANSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO

Origin of Product

United States

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